molecular formula C21H18ClN3O4S B12187839 6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one

6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one

Cat. No.: B12187839
M. Wt: 443.9 g/mol
InChI Key: PGPYBXNPQYZSMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the pyridazinone core.

    Attachment of the Indole Derivative: The indole moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Addition of the Methylsulfonyl Group: This step typically involves the reaction of the indole derivative with methanesulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or to reduce the nitro group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its ability to undergo various chemical reactions makes it useful in the synthesis of advanced materials with specific properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress and inflammation.

Mechanism of Action

The mechanism of action of 6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are likely mediated through its ability to modulate these targets, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl methyl sulfone: This compound shares the chlorophenyl and sulfonyl groups but lacks the indole and pyridazinone moieties.

    Methanesulfonyl chloride: While structurally simpler, this compound is a key reagent in the synthesis of sulfonyl-containing compounds.

Uniqueness

6-(2-chlorophenyl)-2-{2-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-2-oxoethyl}pyridazin-3(2H)-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C21H18ClN3O4S

Molecular Weight

443.9 g/mol

IUPAC Name

6-(2-chlorophenyl)-2-[2-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C21H18ClN3O4S/c1-30(28,29)25-11-10-14-12-15(6-8-19(14)25)20(26)13-24-21(27)9-7-18(23-24)16-4-2-3-5-17(16)22/h2-9,12H,10-11,13H2,1H3

InChI Key

PGPYBXNPQYZSMD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.